2-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
- Synthesis of related azaspiro[4.5]decan systems has been achieved using intermolecular Ugi reactions and oxidative cyclization of olefinic precursors. For example, Amirani Poor et al. (2018) utilized an intermolecular Ugi reaction involving gabapentin, glyoxal, and an isocyanide under mild conditions to produce novel azaspiro[4.5]decan derivatives (Amirani Poor et al., 2018). Similarly, Martin‐Lopez and Bermejo (1998) synthesized azaspiro[4.5]decan systems via oxidative cyclization (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
- The molecular structure of azaspiro[4.5]decan compounds often displays unique features. Dong et al. (1999) reported the crystal structure of a related compound, demonstrating the molecule's mirror symmetry and the chair conformation of its hexahydropyrimidine ring (Dong et al., 1999).
Chemical Reactions and Properties
- Azaspiro[4.5]decan compounds are involved in various chemical reactions. Rossi et al. (2007) explored divergent and solvent-dependent reactions of related diaza-1,3-dienes, revealing insights into mechanisms such as [4+2] cycloadditions (Rossi et al., 2007).
Physical Properties Analysis
- The physical properties of azaspiro[4.5]decan derivatives have been characterized through techniques like X-ray crystallography. Dazie et al. (2017) studied the crystal structure of a related compound, focusing on the planarity of the substituted pyrrole rings (Dazie et al., 2017).
properties
IUPAC Name |
2-(1-tert-butylpyrrole-3-carbonyl)-7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-21(2,3)24-13-9-17(15-24)19(26)23-14-11-22(16-23)10-6-12-25(20(22)27)18-7-4-5-8-18/h9,13,15,18H,4-8,10-12,14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHUTOZXIBWKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C(=O)N2CCC3(C2)CCCN(C3=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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